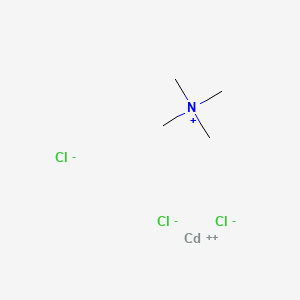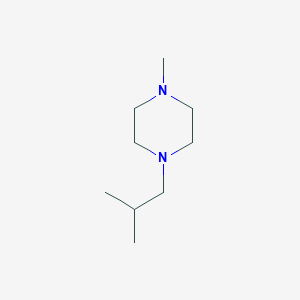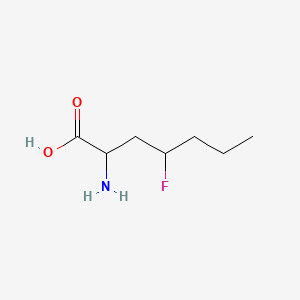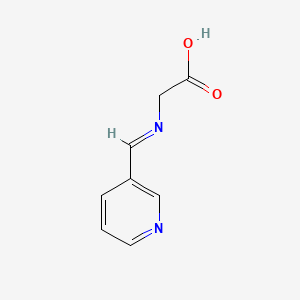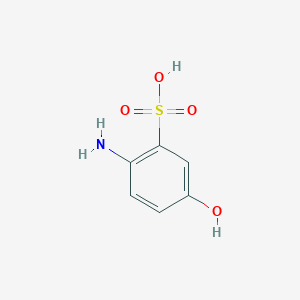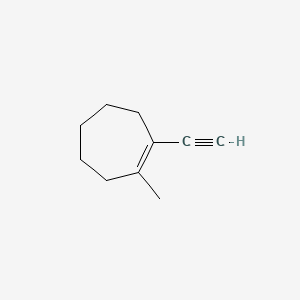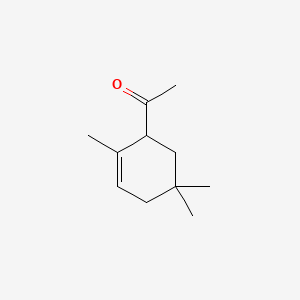
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone is an organic compound with the molecular formula C11H18O. It is a ketone with a cyclohexene ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of isophorone with malononitrile in the presence of sodium acetate trihydrate and anhydrous ethanol, followed by heating to 80°C and stirring for about 12 hours . Another method involves the controlled hydrogenation of 3,5,5-trimethyl-2-cyclohexen-1-ol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: It reacts with malononitrile under basic conditions to form 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal, ethylene atmosphere.
Substitution: Malononitrile, basic conditions.
Major Products:
Oxidation: Corresponding carbonyl compound.
Substitution: 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile.
Scientific Research Applications
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and as a modifier in perfume compositions.
Mechanism of Action
The mechanism of action of 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone involves its interaction with molecular pathways in biological systems. It acts as an allergen by interacting with molecular pathways involved in allergic reactions . Additionally, it functions as a fragrance by imparting an agreeable smell through its interaction with olfactory receptors .
Comparison with Similar Compounds
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: This compound is similar in structure but has a butenone group instead of an ethanone group.
1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: This compound has a cyclopentene ring instead of a cyclohexene ring.
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: This compound is formed through the substitution reaction of 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications, particularly in the synthesis of tertiary amines and as a fragrance modifier.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2,5,5-trimethylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-6-11(3,4)7-10(8)9(2)12/h5,10H,6-7H2,1-4H3 |
InChI Key |
BYLAMFYYFKMEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


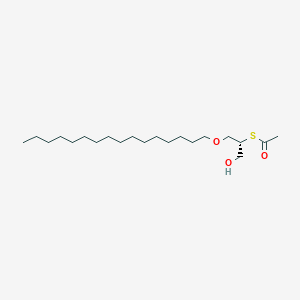
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
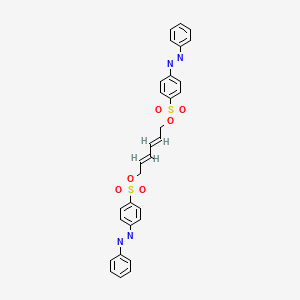
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
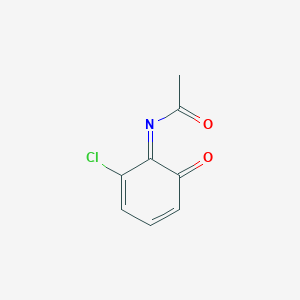

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
